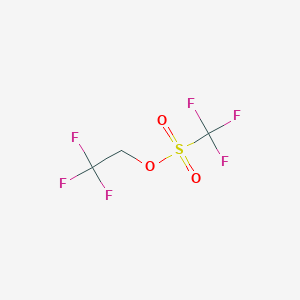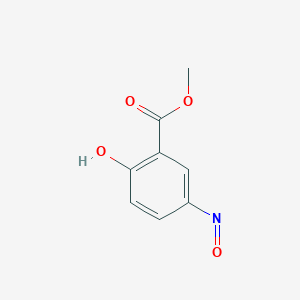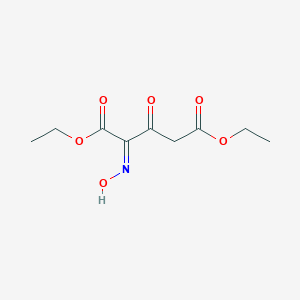
メドロキサロール
概要
説明
Medroxalol is a vasodilator beta blocker that is classified as a mixed receptor blocker, as it blocks both alpha and beta receptors. It is primarily used as an antihypertensive agent due to its ability to lower blood pressure by relaxing blood vessels .
科学的研究の応用
Medroxalol has several scientific research applications:
Chemistry: Used as a model compound in studies of mixed receptor blockers.
Biology: Studied for its effects on cellular signaling pathways involving alpha and beta receptors.
Medicine: Primarily researched for its antihypertensive properties and potential use in treating other cardiovascular conditions.
Industry: Used in the development of new antihypertensive drugs and as a reference compound in pharmacological studies
作用機序
Target of Action
Medroxalol is classified as a mixed receptor blocker, as it blocks both alpha and beta receptors . The primary targets of Medroxalol are the Beta-1 adrenergic receptor and the Alpha-1A adrenergic receptor . These receptors play a crucial role in the cardiovascular system, regulating heart rate, vasodilation, and vasoconstriction .
Biochemical Pathways
It is known that the blocking of alpha and beta adrenergic receptors disrupts the normal signaling pathways of these receptors, leading to a decrease in heart rate and blood pressure .
Pharmacokinetics
The pharmacokinetic properties of Medroxalol include a volume of distribution of 7.90 L/kg, bioavailability of 38%, clearance of 16 mL/min/kg, and a half-life of 11 hours . These properties influence the drug’s absorption, distribution, metabolism, and excretion (ADME), impacting its bioavailability and therapeutic effect .
Result of Action
The molecular and cellular effects of Medroxalol’s action result in a decrease in heart rate and blood pressure . By blocking the alpha and beta adrenergic receptors, Medroxalol inhibits the normal response to adrenaline and noradrenaline, leading to these cardiovascular effects .
生化学分析
Biochemical Properties
Medroxalol plays a significant role in biochemical reactions due to its ability to block both alpha and beta adrenergic receptors . This interaction with the receptors influences the biochemical reactions within the body.
Cellular Effects
Medroxalol has a profound effect on various types of cells and cellular processes. It influences cell function by blocking alpha and beta adrenergic receptors . This blocking action can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Medroxalol involves its binding interactions with alpha and beta adrenergic receptors . By blocking these receptors, Medroxalol can inhibit or activate enzymes and cause changes in gene expression.
Dosage Effects in Animal Models
Medroxalol has been shown to produce a dose-related fall in blood pressure in spontaneously hypertensive rats
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Medroxalol involves several steps:
Friedel-Crafts Acetylation: Salicylamide undergoes Friedel-Crafts acetylation to introduce an acetyl group.
Halogenation: The aromatic methylketone is then halogenated.
Nucleophilic Substitution: The bromide in the halogenated product is displaced by the nitrogen in N-benzyl-1-(3’,4’-methylenedioxyphenyl)-3-butylamine, which is prepared by reductive amination on the corresponding ketone.
Catalytic Hydrogenation: The final product is obtained by catalytic hydrogenation, which reduces the ketone and removes the benzyl protecting group.
Industrial Production Methods
Industrial production methods for Medroxalol typically follow the same synthetic route but are optimized for large-scale production. This involves using industrial-grade reagents and catalysts, as well as optimizing reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Medroxalol undergoes several types of chemical reactions, including:
Oxidation: Medroxalol can be oxidized to form various oxidation products.
Reduction: The compound can be reduced, particularly during its synthesis.
Substitution: Medroxalol can undergo nucleophilic substitution reactions, as seen in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution using halogenated intermediates and amines.
Major Products
The major products formed from these reactions include various intermediates and the final Medroxalol compound itself.
類似化合物との比較
Medroxalol is similar to other dual-acting alpha and beta blockers such as:
- Labetalol
- Carvedilol
- Bucindolol
- Amosulalol
- Adimolol
- Primidolol
Uniqueness
Medroxalol is unique in its specific balance of alpha and beta receptor blockade, which provides a distinct pharmacological profile compared to other similar compounds. For instance, Medroxalol has a higher ratio of beta-1 to alpha-1 adrenergic receptor antagonism compared to Labetalol .
特性
IUPAC Name |
5-[2-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]-1-hydroxyethyl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-12(2-3-13-4-7-18-19(8-13)27-11-26-18)22-10-17(24)14-5-6-16(23)15(9-14)20(21)25/h4-9,12,17,22-24H,2-3,10-11H2,1H3,(H2,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQWSYJGFLADEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70161-10-3 (mono-hydrochloride) | |
| Record name | Medroxalol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30866550 | |
| Record name | Medroxalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56290-94-9, 70161-10-3 | |
| Record name | Medroxalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56290-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medroxalol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medroxalol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Medroxalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]salicylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEDROXALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX96289JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Medroxalol?
A1: Medroxalol exerts its antihypertensive effects primarily through a combination of α- and β-adrenergic receptor blockade. [, , , , , , ] This dual action helps lower blood pressure by reducing peripheral vascular resistance and suppressing reflex tachycardia. [, ]
Q2: Does Medroxalol exhibit any vasodilatory effects beyond its α-blocking properties?
A2: Research suggests that Medroxalol also possesses β2-adrenergic receptor agonist activity, contributing to its vasodilatory effects. [, , , , , ] This additional mechanism distinguishes it from pure α-blockers.
Q3: How does Medroxalol's β2-agonist activity contribute to its therapeutic effect?
A3: Stimulation of β2-adrenergic receptors in vascular smooth muscle by Medroxalol leads to vasodilation, further contributing to its antihypertensive effects. [, , ]
Q4: Are there any differences in the effects of Medroxalol enantiomers?
A4: Yes, studies indicate that Medroxalol enantiomers display different potencies in blocking α1- and β2-adrenergic receptors, influencing their overall antihypertensive effects. []
Q5: How does modifying the carboxamide function in Medroxalol affect its β-blocking activity?
A5: Research on Medroxalol analogues reveals that increasing the steric bulk of the alkyl group on the carboxamide function leads to decreased β-blocking activity. []
Q6: What is the role of the phenolic hydroxy group in Medroxalol's activity?
A6: Studies suggest that the phenolic hydroxy group in Medroxalol enhances its α-adrenergic antagonism while the deactivation of this group by the carboxamide function contributes to its β-adrenergic antagonistic properties. []
Q7: What is the bioavailability of Medroxalol after oral administration?
A7: Studies show that the absolute bioavailability of Medroxalol after oral administration varies depending on the formulation. The solution shows a bioavailability of 54%, while the tablet formulation has a bioavailability of 38%. []
Q8: How is Medroxalol eliminated from the body?
A8: Following oral administration, Medroxalol is primarily eliminated through a combination of metabolism and urinary excretion, with a small percentage of the parent drug recovered in the urine. []
Q9: What is the elimination half-life of Medroxalol?
A9: Medroxalol exhibits a relatively long elimination half-life, ranging from 7.3 hours after intravenous administration to 11.1-15.6 hours after oral administration. [, , ] This characteristic contributes to its prolonged antihypertensive effect.
Q10: What animal models have been used to study the antihypertensive effects of Medroxalol?
A10: Spontaneously hypertensive rats (SHR) and anesthetized dogs are common animal models utilized in research to investigate the antihypertensive properties of Medroxalol. [, , , ]
Q11: What are the effects of Medroxalol on large artery diameter and elasticity in hypertensive patients?
A12: Research indicates that chronic Medroxalol treatment leads to an active increase in large artery diameter and compliance in hypertensive patients. [, ] These effects contribute to its antihypertensive action and improved vascular health.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


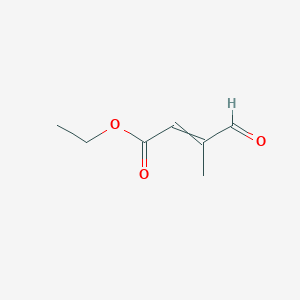


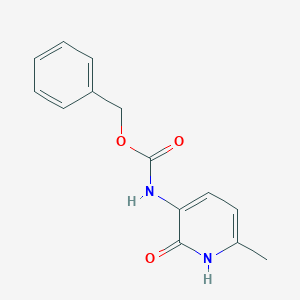
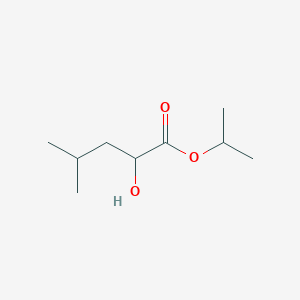
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)
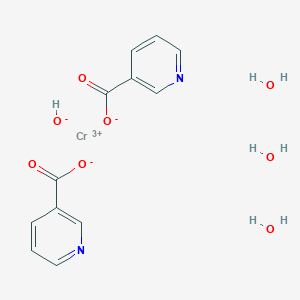

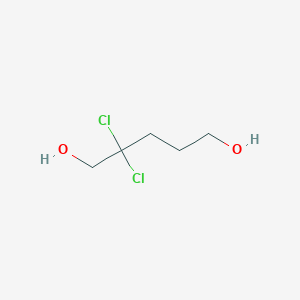
![8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B125356.png)
